4-Chloro-3-(5-{[(4-fluorobenzyl)amino]methyl}furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid is a complex organic compound that features a combination of chloro, fluoro, amino, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the amino and fluoro groups. The final step involves the chlorination of the benzoic acid derivative. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: Halogen substitution reactions are common, where the chloro or fluoro groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
- 2-amino-3-methyl-5-chlorobenzoic acid
Uniqueness
4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and reactivities are required.
Properties
Molecular Formula |
C19H15ClFNO3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-chloro-3-[5-[[(4-fluorophenyl)methylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C19H15ClFNO3/c20-17-7-3-13(19(23)24)9-16(17)18-8-6-15(25-18)11-22-10-12-1-4-14(21)5-2-12/h1-9,22H,10-11H2,(H,23,24) |
InChI Key |
JNLNSASYKNCNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.